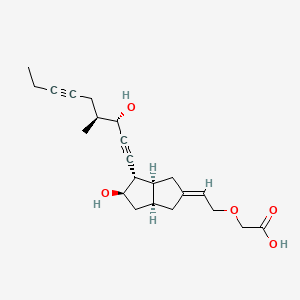![molecular formula C13H14N2O B3432082 [2-(Benzyloxy)pyridin-3-yl]methanamine CAS No. 954249-40-2](/img/structure/B3432082.png)
[2-(Benzyloxy)pyridin-3-yl]methanamine
概要
説明
“[2-(Benzyloxy)pyridin-3-yl]methanamine” is a chemical compound with the CAS Number: 954249-40-2 . It has a molecular weight of 214.27 and its IUPAC name is [2-(benzyloxy)-3-pyridinyl]methanamine . The compound is usually stored at 4°C and is available in liquid form .
Molecular Structure Analysis
The InChI Code of this compound is 1S/C13H14N2O/c14-9-12-7-4-8-15-13(12)16-10-11-5-2-1-3-6-11/h1-8H,9-10,14H2 . The InChI key is WDCQQDHJKVTSEO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a predicted melting point of 115.91° C , a predicted boiling point of 353.1° C at 760 mmHg , and a predicted density of 1.1 g/cm^3 . The predicted refractive index is n20D 1.60 .作用機序
The mechanism of action of [2-(Benzyloxy)pyridin-3-yl]methanamine is not fully understood. However, it has been proposed that it exerts its effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. It has also been shown to inhibit the activity of various enzymes such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit angiogenesis by inhibiting the activity of various growth factors such as VEGF. In Alzheimer's disease and Parkinson's disease, it has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid beta and alpha-synuclein proteins, respectively. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of [2-(Benzyloxy)pyridin-3-yl]methanamine is its potential as a lead compound for the development of new drugs. Its ability to modulate various signaling pathways and inhibit the activity of various enzymes makes it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research of [2-(Benzyloxy)pyridin-3-yl]methanamine. One direction is the development of new derivatives with improved solubility and bioavailability. Another direction is the investigation of its potential as a treatment for other diseases such as diabetes and cardiovascular disease. Additionally, more research is needed to fully elucidate its mechanism of action and to identify its molecular targets.
科学的研究の応用
[2-(Benzyloxy)pyridin-3-yl]methanamine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have significant activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and Parkinson's disease research, it has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid beta and alpha-synuclein proteins, respectively.
Safety and Hazards
特性
IUPAC Name |
(2-phenylmethoxypyridin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-9-12-7-4-8-15-13(12)16-10-11-5-2-1-3-6-11/h1-8H,9-10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCQQDHJKVTSEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
954249-40-2 | |
| Record name | [2-(benzyloxy)pyridin-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Chloro[(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole](p-cymene)ruthenium(II) Chloride](/img/structure/B3431999.png)
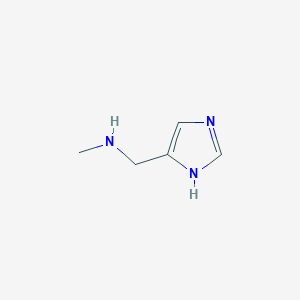
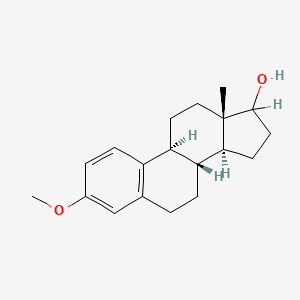
![2-(5-chloro-2-((3-(4-methylpiperazin-1-yl)propyl)amino)pyrimidin-4-yl)-N-cyclopropylbenzo[b]thiophene-4-carboxamide](/img/structure/B3432010.png)
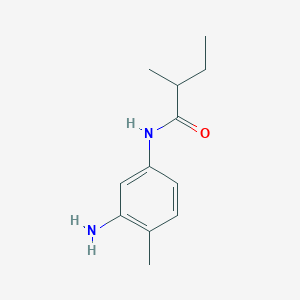
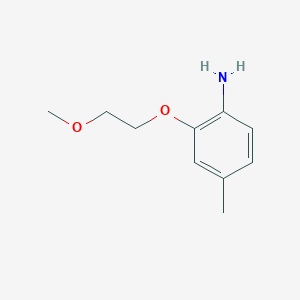


![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 2-ethyl-](/img/structure/B3432067.png)

![3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B3432090.png)

![2-[(1-Phenylcyclopropyl)formamido]acetic acid](/img/structure/B3432094.png)
